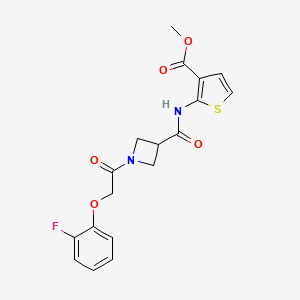

![molecular formula C15H16N6O2 B2538143 4-(ジメチルアミノ)-N-((8-ヒドロキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)ベンザミド CAS No. 2034286-63-8](/img/structure/B2538143.png)

4-(ジメチルアミノ)-N-((8-ヒドロキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

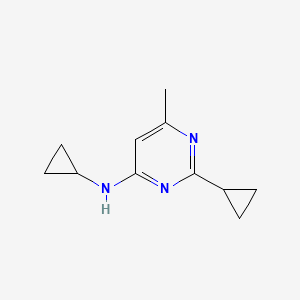

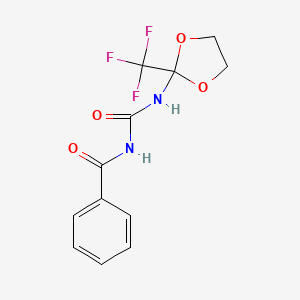

4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.333. The purity is usually 95%.

BenchChem offers high-quality 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機エレクトロニクスおよびオプトエレクトロニクス

この化合物の剛直な電子受容特性は、有機エレクトロニクスおよびオプトエレクトロニクスにおいて優れた候補となります。研究者は、有機太陽電池、有機EL(OLED)、電界効果トランジスタ(FET)における新規電子受容体としての使用を検討しています。 特に、この化合物は溶液プロセス型OLEDに組み込まれ、最大6.2%の外部量子効率(EQE)で良好な性能を示しています .

抗腫瘍活性

もう1つの興味深い用途は、抗腫瘍活性です。この化合物の誘導体は、A549、MCF-7、HeLaなどの様々な癌細胞株に対して優れた抗腫瘍効果を示しました。注目すべきは、IC50値がそれぞれ0.83μM、0.15μM、2.85μMであったことです。 さらに、この誘導体はナノモルレベルでc-Metキナーゼを強力に阻害しました(IC50 = 48 nM) .

医薬品化学ビルディングブロック

研究者は、この化合物が医薬品化学におけるビルディングブロックとしての可能性も探求しています。[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体を基にしたアプローチが確立されており、市販の試薬から標的誘導体への迅速かつ多グラムアクセスを提供します。 これらの取り組みは、新規治療薬の開発に貢献しています .

DNAインターカレーション活性

抗癌剤の文脈において、[1,2,4]トリアゾロ[4,3-a]キノキサリン誘導体(本化合物と構造的に類似している)が設計、合成され、HepG2、HCT-116、MCF-7などの癌細胞株に対して評価されました。 それらのDNAインターカレーション活性は、癌治療における可能性を示しています .

作用機序

Target of Action

The primary target of the compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in cellular growth and survival, particularly in cancer cells .

Biochemical Pathways

The compound’s interaction with c-Met kinase affects the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting c-Met kinase, the compound disrupts this pathway, potentially leading to reduced growth and survival of cancer cells .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to inhibit c-Met kinase at the nanomolar level, indicating a potent effect .

生化学分析

Biochemical Properties

The compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been found to interact with the human A2A adenosine receptor (hA2A AR), acting as a potent and selective antagonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .

Cellular Effects

In cellular contexts, 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been shown to reduce toxicity in microglia cells . It influences cell function by interacting with cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide involves binding interactions with the hA2A AR . This binding can lead to changes in gene expression and can influence the activity of various enzymes within the cell .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide in laboratory settings are limited, it’s known that the compound’s effects can be observed over time in both in vitro and in vivo studies .

Metabolic Pathways

Given its interaction with the hA2A AR, it may influence adenosine-related metabolic pathways .

特性

IUPAC Name |

4-(dimethylamino)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-20(2)11-5-3-10(4-6-11)14(22)17-9-12-18-19-13-15(23)16-7-8-21(12)13/h3-8H,9H2,1-2H3,(H,16,23)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVPKFLCJXMVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

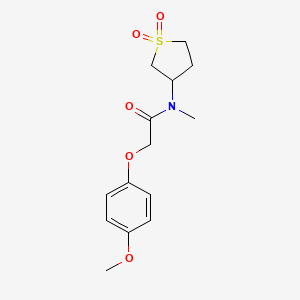

![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)

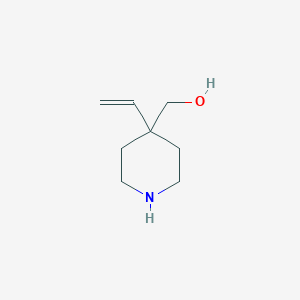

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)

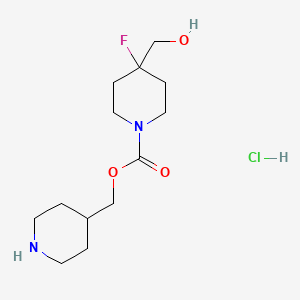

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)